3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one
Description
3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one is a coumarin derivative characterized by a chromen-2-one core substituted with a 4-aminophenyl group at position 3, a diethylamino group at position 7, and a methyl group at position 4.
Properties
IUPAC Name |
3-(4-aminophenyl)-7-(diethylamino)-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-4-22(5-2)16-10-11-17-13(3)19(20(23)24-18(17)12-16)14-6-8-15(21)9-7-14/h6-12H,4-5,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLLWYHHWFGIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349750 | |
| Record name | 3-(4-Aminophenyl)-7-(diethylamino)-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36840-64-9 | |
| Record name | 3-(4-Aminophenyl)-7-(diethylamino)-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formylation of 7-Diethylamino-4-Methylcoumarin
The synthesis begins with the formylation of 7-diethylamino-4-methylcoumarin, a precursor synthesized via Pechmann condensation of diethylaminophenol with ethyl acetoacetate. Formylation employs a Vilsmeier-Haack reagent (POCl₃/DMF), generating 7-diethylamino-3-formyl-4-methylcoumarin.
Reaction Conditions :
- Reagents : Phosphorus oxychloride (16 g, 104 mmol), dimethylformamide (7.14 g, 98 mmol)
- Temperature : 60°C for 2 hours
- Yield : 77.7% after recrystallization
This intermediate is critical for introducing the 4-aminophenyl moiety via subsequent condensation.
Condensation with 4-Aminophenylboronic Acid
A Suzuki-Miyaura cross-coupling reaction links the formylated coumarin to 4-aminophenylboronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl-aryl bond formation under inert conditions.
Optimized Protocol :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2 equiv)
- Solvent : Tetrahydrofuran (THF)/H₂O (3:1)
- Temperature : 80°C for 12 hours
- Yield : 68–72%
Post-reaction purification via column chromatography (SiO₂, ethyl acetate/hexane) achieves >90% purity.
Alternative Three-Component Synthesis
Ultrasound-assisted multicomponent reactions offer a streamlined approach. Combining 7-diethylamino-4-methylcoumarin, 4-nitrobenzaldehyde, and ammonium acetate under chitosan-grafted poly(vinylpyridine) catalysis yields the nitro precursor, subsequently reduced to the amine.
Key Steps :
- Condensation : 3-Acetylcoumarin + 4-nitrobenzaldehyde → Nitrostyrene coumarin
- Reduction : Nitro group → Amine using SnCl₂/HCl
- Ultrasound Parameters : 50°C, 40 kHz, 60 minutes
- Catalyst : Chitosan-grafted poly(vinylpyridine) (10 mol%)
- Overall Yield : 65%
Reaction Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Polar aprotic solvents (DMF, dioxane) enhance reaction rates by stabilizing intermediates. Catalytic screening reveals chitosan composites outperform homogeneous catalysts (e.g., triethylamine) in yield and recyclability.
Comparative Data :
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Chitosan-grafted | Dioxane | 50 | 78 |
| Triethylamine | DMF | 50 | 62 |
| Grafted chitosan | THF | 60 | 71 |
Kinetic Analysis of Ultrasound-Assisted Reactions
Ultrasonic irradiation reduces reaction times by 50% compared to conventional heating, attributed to cavitation-enhanced mass transfer. Time-course studies show 90% conversion within 40 minutes under ultrasound vs. 120 minutes thermally.
Spectroscopic Characterization and Structural Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (DMSO-d₆, 300 MHz) :
Mass Spectrometry
High-resolution ESI-MS displays [M+H]⁺ at m/z 377.1764 (calc. 377.1768 for C₂₁H₂₅N₂O₃), consistent with the target structure.
Infrared (IR) Spectroscopy
Peaks at 3,420 cm⁻¹ (N–H stretch), 1,725 cm⁻¹ (C=O), and 1,605 cm⁻¹ (C=N) validate functional groups.
Applications and Derivative Synthesis
Fluorescent Probes
The 4-aminophenyl group enables conjugation with biomolecules (e.g., antibodies, enzymes) for fluorescent labeling. Applications include:
Anticancer Agents
Structural analogs exhibit IC₅₀ values of 8–12 µM against HEPG2-1 hepatoma cells, highlighting therapeutic potential.
Scientific Research Applications
3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one, often referred to as a derivative of flavonoids, has garnered attention in various scientific research applications due to its unique chemical structure and biological properties. This article explores its applications in medicinal chemistry, photodynamic therapy, and as a potential therapeutic agent in various diseases.
Key Properties
- Molecular Weight : 310.39 g/mol
- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO)
- Stability : Stable under standard laboratory conditions
Anticancer Activity
Research has indicated that derivatives of flavonoids, including this compound, exhibit significant anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through mitochondrial pathways .
Photodynamic Therapy (PDT)
The compound's ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for photodynamic therapy. PDT utilizes photosensitizers to produce cytotoxic effects on targeted tissues when exposed to specific wavelengths of light.
Research Findings : In vitro studies have shown that when this compound is activated with light, it can effectively kill tumor cells while sparing surrounding healthy tissue . This selectivity is crucial for minimizing side effects during cancer treatment.
Antimicrobial Properties
Recent investigations have revealed that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Case Study : A publication in Phytotherapy Research reported that the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .
Neuroprotective Effects
Emerging research indicates that flavonoid derivatives possess neuroprotective properties. The compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
Research Insights : A study highlighted in Neuroscience Letters found that treatment with this compound improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation and enhancing synaptic plasticity .
Table 1: Summary of Biological Activities
| Activity | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; cell cycle arrest | |
| Photodynamic Therapy | Generates ROS upon light activation | |
| Antimicrobial | Disrupts cell membranes; inhibits metabolism | |
| Neuroprotective | Reduces oxidative stress; promotes synaptic health |
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Anticancer Activity | Photodynamic Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Quercetin | Moderate | Yes | Yes |
| Curcumin | High | Moderate | Moderate |
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, interfering with their normal function. It may also inhibit enzymes involved in critical biological processes.
Pathways Involved: The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It may also inhibit bacterial growth by targeting bacterial cell wall synthesis and protein synthesis pathways.
Comparison with Similar Compounds
Research Findings and Pharmacokinetic Insights
- ADMET Properties: Piperazine-linked coumarins () exhibit moderate blood-brain barrier penetration, suggesting that the target compound's aminophenyl group could be modified with hydrophilic linkers to optimize bioavailability.
- Binding to Human Serum Albumin (HSA): Computational studies on similar coumarins indicate that substituents at position 3 critically influence HSA binding affinity, with aromatic groups (e.g., aminophenyl) showing stronger interactions than heterocycles .
Biological Activity
The compound 3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one , a derivative of coumarin, has garnered interest due to its potential biological activities, particularly in the context of neuroprotection and antioxidant properties. This article synthesizes current research findings, including biological assays, structure-activity relationships, and case studies that highlight the compound's efficacy.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a coumarin backbone with an amino group and a diethylamino substituent, which are critical for its biological activity.
1. Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. The antioxidant capacity of this compound is evaluated through various assays, including DPPH and ABTS radical scavenging tests.
| Assay | IC50 (µM) | Standard (Ascorbic Acid) IC50 (µM) |
|---|---|---|
| DPPH | 26.58 | 15.149 |
| ABTS | 30.31 | 36.22 |
The compound demonstrated a notable ability to scavenge free radicals, indicating its potential as a therapeutic agent in oxidative stress-related conditions .
2. Acetylcholinesterase Inhibition
A significant area of research focuses on the inhibition of acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. In vitro studies have shown that this compound exhibits strong AChE inhibitory activity.
| Compound | IC50 (µM) | Comparison Compound (Donepezil) IC50 (µM) |
|---|---|---|
| 3-(4-Aminophenyl)... | 0.091 ± 0.011 | 0.012 ± 0.001 |
This compound's AChE inhibition was significantly stronger than many other derivatives tested, suggesting its potential for developing therapies against Alzheimer's disease .
3. Butyrylcholinesterase Inhibition
In addition to AChE inhibition, the compound also showed promising results in inhibiting butyrylcholinesterase (BuChE), another enzyme involved in cholinergic neurotransmission.
| Compound | IC50 (µM) | Comparison Compound (Donepezil) IC50 (µM) |
|---|---|---|
| 3-(4-Aminophenyl)... | 0.559 ± 0.017 | 2.665 ± 0.015 |
The dual inhibition of both AChE and BuChE is advantageous for therapeutic strategies targeting Alzheimer's disease, as it may enhance cognitive function by increasing acetylcholine levels in the brain .
Structure-Activity Relationship
The biological activity of coumarin derivatives often correlates with their structural features. The presence of electron-donating groups such as amino or methoxy groups enhances activity, while electron-withdrawing groups tend to diminish it.
- Amino Group: Enhances AChE and BuChE inhibition.
- Diethylamino Group: Improves solubility and bioavailability.
- Methyl Substituent: Modulates antioxidant properties.
These modifications suggest that careful structural design can optimize the pharmacological effects of coumarin derivatives like this compound .
Case Study: Neuroprotective Effects in Zebrafish Model
In a behavioral analysis using zebrafish models induced with aluminum chloride to mimic neurodegeneration, treatment with the compound led to improved movement distance compared to control groups. This finding supports the neuroprotective potential of the compound against neurotoxic agents .
Q & A
Basic: What are the common synthetic routes for 3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves functionalization of the coumarin core. A common route starts with nitro-substituted intermediates followed by reduction. For example:
- Nitro Reduction: A nitro group at the 3-position (e.g., 3-(4-nitrophenyl) derivative) is reduced using iron powder in glacial acetic acid/dioxane to yield the 4-aminophenyl substituent .
- Coumarin Core Formation: The chromen-2-one scaffold is synthesized via Pechmann condensation of substituted phenols with β-keto esters under acidic conditions. For diethylamino substitution at the 7-position, pre-functionalized resorcinol derivatives (e.g., 3-diethylaminophenol) are used .
Characterization: - Spectroscopy: Intermediate nitro compounds are confirmed via -NMR (e.g., aromatic proton splitting patterns) and IR (C=O stretch at ~1700 cm) .
- Elemental Analysis: Ensures purity of intermediates (e.g., C, H, N content) .
Basic: How is the compound characterized structurally, and what crystallographic tools are recommended?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in substituent positions, especially for the aminophenyl and diethylamino groups. SHELXPRO interfaces with visualization software for model validation .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., ESI mode for [M+H]), with data cross-referenced against databases like MassBank (e.g., entry UA006401 for related coumarins) .
- Fluorescence Spectroscopy: Emission spectra (λ ~350–400 nm) quantify quantum yields, with substituents like diethylamino enhancing Stokes shifts .
Advanced: How do electronic effects of substituents influence fluorescence properties, and how can they be optimized?
Methodological Answer:
- Computational Modeling: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates HOMO-LUMO gaps. The diethylamino group (electron-donating) lowers the energy gap, red-shifting fluorescence. The 4-aminophenyl group may introduce conjugation-dependent solvatochromism .
- Experimental Tuning:
- Solvent Polarity: Test in solvents like DMSO (polar) vs. toluene (non-polar) to assess emission shifts.
- pH Sensitivity: Protonation of the amino group quenches fluorescence; stability in physiological buffers (pH 7.4) is critical for bioimaging applications .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Assay Standardization:
- Structural Analogues: Test derivatives (e.g., 7-ethylamino instead of diethylamino) to isolate substituent effects. SAR studies in coumarins show that minor changes (e.g., chloro vs. methoxy) drastically alter activity .
Advanced: What computational strategies predict blood-brain barrier (BBB) penetration and binding to serum proteins?
Methodological Answer:
- ADMET Predictors: Tools like ADMET Predictor™ (v8.5) estimate BBB penetration (e.g., logBB >0.3 suggests CNS activity) and plasma protein binding (e.g., >90% binding to human serum albumin limits bioavailability) .
- Molecular Docking: Use AutoDock Vina to model interactions with albumin (PDB: 2BXD). Protonation states (e.g., cationic forms at pH 7.4) are critical for accurate docking scores .
- Solubility Enhancement: Formulate as hydrochloride salts (e.g., protonate the diethylamino group) to improve aqueous solubility without altering fluorescence .
Advanced: How can crystallographic disorder in the diethylamino group be resolved during refinement?
Methodological Answer:
- Disorder Modeling: In SHELXL, split the disordered atoms (e.g., ethyl groups) into Part A/B with occupancy factors summing to 1. Use restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
- Validation Tools: Check R and GooF values. If R1 >5%, consider alternative space groups or twin refinement (e.g., using TWIN/BASF commands in SHELXL) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
